molecular formula C14H20N2OS B11322519 1-cyclopentyl-4-(ethylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

1-cyclopentyl-4-(ethylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11322519
M. Wt: 264.39 g/mol
InChI Key: XWBBTGKPJLKTSN-UHFFFAOYSA-N
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Description

1-CYCLOPENTYL-4-(ETHYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a heterocyclic compound that features a unique structure combining cyclopentane and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-CYCLOPENTYL-4-(ETHYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the key starting material can be obtained by treating formimidate derivatives with hydrazine hydrate in ethanol .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-CYCLOPENTYL-4-(ETHYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the sulfur atom or other functional groups.

    Substitution: Commonly involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.

Major Products: The products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-CYCLOPENTYL-4-(ETHYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE exerts its effects involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 1-CYCLOPENTYL-4-(ETHYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE stands out due to its unique combination of cyclopentane and pyrimidine rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C14H20N2OS

Molecular Weight

264.39 g/mol

IUPAC Name

1-cyclopentyl-4-ethylsulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C14H20N2OS/c1-2-18-13-11-8-5-9-12(11)16(14(17)15-13)10-6-3-4-7-10/h10H,2-9H2,1H3

InChI Key

XWBBTGKPJLKTSN-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC(=O)N(C2=C1CCC2)C3CCCC3

Origin of Product

United States

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